molecular formula C12H23NO2 B13103895 Tert-butyl (2,2-dimethylpent-4-EN-1-YL)carbamate CAS No. 886576-64-3

Tert-butyl (2,2-dimethylpent-4-EN-1-YL)carbamate

Cat. No.: B13103895
CAS No.: 886576-64-3
M. Wt: 213.32 g/mol
InChI Key: GRTJQCUUICJJKO-UHFFFAOYSA-N
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Description

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate is an organic compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group and a 2,2-dimethylpent-4-en-1-yl moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethylpent-4-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can modulate various biochemical pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2,2-dimethylpent-4-en-1-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and stability. The presence of the 2,2-dimethylpent-4-en-1-yl group provides steric hindrance, influencing its chemical behavior and making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

886576-64-3

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethylpent-4-enyl)carbamate

InChI

InChI=1S/C12H23NO2/c1-7-8-12(5,6)9-13-10(14)15-11(2,3)4/h7H,1,8-9H2,2-6H3,(H,13,14)

InChI Key

GRTJQCUUICJJKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CC=C

Origin of Product

United States

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